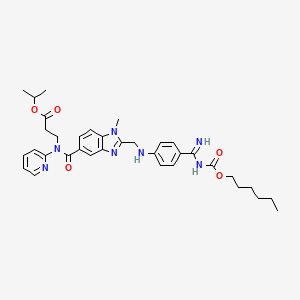

Dabigatran etexilate impurity 1

Description

The Role of Impurity Profiling in Pharmaceutical Science and Regulatory Compliance Research

Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities present in a drug substance or final drug product. humanjournals.com This process is not merely an academic exercise; it is a fundamental requirement mandated by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eu The International Council for Harmonisation (ICH) has established stringent guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, that outline the thresholds for reporting, identifying, and qualifying impurities. ich.orgfda.govgmpinsiders.com

The primary objective of impurity profiling is to ensure the safety of the medication. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety. humanjournals.com Therefore, a thorough understanding of the impurity profile is essential for risk assessment and for establishing acceptable limits for each impurity. gmpinsiders.com This involves not only identifying the chemical structure of the impurity but also evaluating its potential for genotoxicity, mutagenicity, or other adverse effects. fda.gov

Overview of Impurity Research within Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the core components of any medication responsible for its therapeutic effect. Impurities in APIs can originate from various sources, including the starting materials, reagents, solvents, intermediates, and by-products of the manufacturing process. humanjournals.comacs.org They can also arise from the degradation of the API over time due to factors like heat, light, or hydrolysis. rsc.orgresearchgate.net

Research into API impurities involves a multi-faceted approach. Sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to separate, detect, and quantify these impurities. humanjournals.comresearchgate.net Once an impurity is detected, its structure must be elucidated, often requiring advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). tandfonline.comtandfonline.com The development and validation of these analytical methods are themselves a critical area of research, ensuring their accuracy, precision, and reliability for routine quality control. longdom.org

Contextualizing Dabigatran (B194492) Etexilate and its Related Impurities in Academic Research

Dabigatran etexilate is an oral anticoagulant that works as a direct thrombin inhibitor, prescribed to prevent blood clots. scielo.brresearchgate.net As a prodrug, it is converted in the body to its active form, dabigatran. researchgate.net The chemical synthesis of dabigatran etexilate is a multi-step process, which can lead to the formation of various process-related impurities. acs.orgnih.govderpharmachemica.com Furthermore, dabigatran etexilate is susceptible to degradation, particularly through hydrolysis, which can generate additional impurities. rsc.orgtandfonline.comtandfonline.com

One such impurity of interest is "Dabigatran etexilate impurity 1". Academic and industrial research has focused on identifying, synthesizing, and characterizing this and other related impurities to understand their formation pathways and to develop strategies to minimize their presence in the final drug product. acs.orgderpharmachemica.com This research is crucial for ensuring the quality, safety, and efficacy of dabigatran etexilate.

Detailed research findings on this compound reveal its specific chemical nature.

| Property | Information |

| Chemical Name | isopropyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate simsonpharma.com |

| Synonyms | Dabigatran Etexilate Isopropyl Ester Analog; Dabigatran Impurity H simsonpharma.com |

| CAS Number | 1610758-19-4 simsonpharma.com |

| Molecular Formula | C35H43N7O5 simsonpharma.com |

| Molecular Weight | 641.76 g/mol simsonpharma.com |

The study of dabigatran etexilate impurities extends to various related compounds, each with its own unique structure and potential impact on the drug's quality.

| Impurity Name | Chemical Name | CAS Number | Molecular Formula |

| Dabigatran Etexilate Related Compound A | Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate | 1408238-40-3 usp.org | C34H40N6O6 cymitquimica.com |

| Dabigatran Etexilate Related Compound C | Ethyl 3-(2-{[(4-{N'-[(2-ethylbutoxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate | 1873316-01-8 aquigenbio.com | C34H41N7O5 aquigenbio.com |

| Dabigatran Etexilate Impurity I | hexyl N-(4-aminobenzenecarboximidoyl)carbamate | Not Available | C14H21N3O2 nih.gov |

The formation of these impurities can be attributed to various factors during the synthesis and storage of dabigatran etexilate. For instance, hydrolytic degradation can lead to the formation of specific degradation products (DPs). tandfonline.comtandfonline.com

| Degradation Product (DP) | Chemical Structure Confirmation | Formation Condition |

| DP-1 | (Z)-3-(2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2- yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid | Acid-mediated hydrolysis tandfonline.comtandfonline.com |

| DP-2 | 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | Base-mediated hydrolysis tandfonline.comtandfonline.com |

| DP-3 | (Z)-2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | Both acid and base-mediated hydrolysis tandfonline.comtandfonline.com |

The diligent work of researchers in identifying and characterizing these impurities is essential for maintaining the high standards of quality and safety expected of modern pharmaceuticals. This ongoing research ensures that the benefits of medications like dabigatran etexilate are not compromised by the presence of unwanted chemical entities.

Structure

2D Structure

Properties

IUPAC Name |

propan-2-yl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRRXRHFMPACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610758-19-4 | |

| Record name | Dabigatran etexilate isopropyl ester analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610758194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran etexilate isopropyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3W5JL2HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization and Nomenclature of Dabigatran Etexilate Impurity 1

Chemical Structure Elucidation of Dabigatran (B194492) Etexilate Impurity 1

The definitive structure of Dabigatran Etexilate Impurity 1 has been established through advanced analytical techniques. The primary methods for the identification and characterization of such impurities involve liquid chromatography coupled with mass spectrometry (LC-MS). actascientific.com These methods allow for the separation of the impurity from the parent drug and other related substances, followed by the determination of its molecular weight.

Further detailed structural information is typically obtained using Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1H and 13C NMR spectra provide crucial data on the chemical environment of the atoms within the molecule, enabling the precise mapping of its structure. acs.org High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition of the impurity with a high degree of accuracy. researchgate.net

Systematic Nomenclature and Common Designations of this compound

This compound is identified by several names in scientific literature and by chemical suppliers. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is isopropyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. simsonpharma.com

This complex name precisely describes the arrangement of all atoms and functional groups within the molecule. In addition to its systematic name, this impurity is also known by several synonyms, which can vary between different manufacturers and researchers. Some of the common designations include:

Dabigatran Etexilate Isopropyl Ester Analog simsonpharma.com

Dabigatran Impurity H simsonpharma.com

3-[(2-{[4-(Amino-hexyloxycarbonylimino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic acid isopropyl ester tlcpharma.com

The table below summarizes the key identifiers for this compound.

| Identifier Type | Value |

| Systematic (IUPAC) Name | isopropyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate simsonpharma.com |

| Common Designation | Dabigatran Etexilate Isopropyl Ester Analog simsonpharma.com |

| Common Designation | Dabigatran Impurity H simsonpharma.com |

| CAS Number | 1610758-19-4 simsonpharma.com |

| Molecular Formula | C35H43N7O5 simsonpharma.com |

| Molecular Weight | 641.76 g/mol simsonpharma.com |

Structural Relationship of this compound to Parent Drug Dabigatran Etexilate and Other Related Substances

This compound is classified as a process-related impurity, meaning it is typically formed during the synthesis of the active pharmaceutical ingredient, dabigatran etexilate. Its structure is very similar to that of the parent drug, with a key modification.

The parent drug, dabigatran etexilate, is chemically known as ethyl 3-(((2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-yl)carbonyl)(pyridin-2-yl)amino)propanoate. actascientific.com A comparison of the structures reveals that the ethyl ester group in dabigatran etexilate is replaced by an isopropyl ester group in this compound. This seemingly minor difference is significant in the context of pharmaceutical quality control.

Other related substances to dabigatran etexilate include various degradation products and intermediates from the manufacturing process. For instance, hydrolytic degradation of dabigatran etexilate can lead to the formation of different impurities. researchgate.net The synthesis of dabigatran etexilate can also produce a range of other impurities, such as those resulting from side reactions or the use of different reagents. derpharmachemica.comacs.org

The structural similarity of these impurities to the parent drug underscores the importance of robust analytical methods to ensure their effective separation and quantification. nih.gov

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Dabigatran Etexilate Impurity 1

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating impurities from the main API. The complexity of the Dabigatran (B194492) etexilate impurity profile necessitates the development of highly selective and robust separation methods.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the cornerstone for the analysis of Dabigatran etexilate and its impurities. curresweb.com The development of a stability-indicating HPLC method is crucial to separate Dabigatran etexilate impurity 1 from the API and other potential degradation products that can form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis. rjptonline.orgscirp.org

Method development often employs a Quality-by-Design (QbD) approach to systematically optimize chromatographic conditions and ensure the method is robust. scirp.orgnih.gov Key parameters that are optimized include the stationary phase, mobile phase composition (including pH and organic modifiers), gradient elution program, column temperature, and flow rate. nih.govactascientific.com The goal is to achieve sufficient resolution between this compound, the API, and all other related substances. humanjournals.com

Several studies have detailed successful HPLC methods for separating a wide range of Dabigatran etexilate impurities. rjptonline.orgscirp.orgnih.gov For instance, a common approach involves using a C8 or C18 column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. curresweb.comscirp.org A gradient elution is typically required to resolve the complex mixture of compounds within a reasonable timeframe. scirp.orgresearchgate.net The selection of the detection wavelength, often around 225 nm or 255 nm, is optimized for maximum absorbance of both the API and its impurities. actascientific.com

Table 1: Example HPLC Method Parameters for Dabigatran Etexilate Impurity Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Stationary Phase | Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm) | scirp.org |

| Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm) | rjptonline.orgactascientific.com | |

| Kromasil® C18 (250 x 4.6 mm, 3.5 µm) | google.com | |

| Mobile Phase A | Ammonium formate buffer | scirp.org |

| Water with 0.1% formic acid | rjptonline.orgactascientific.com | |

| Mobile Phase B | Acetonitrile | rjptonline.orgscirp.orgactascientific.com |

| Elution Mode | Gradient | rjptonline.orgscirp.org |

| Flow Rate | 0.3 - 1.5 mL/min | curresweb.comrjptonline.org |

| Column Temperature | 30 - 35 °C | actascientific.comgoogle.com |

| Detection (UV) | 225 nm | curresweb.comrjptonline.orgactascientific.com |

System suitability tests, including resolution between critical peak pairs, theoretical plates, and tailing factor for the API peak, are essential to ensure the method's performance. humanjournals.com For a method to be considered suitable, the resolution between this compound and any adjacent peak should typically be not less than 2.0. humanjournals.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. These characteristics make UPLC an effective tool for the rapid screening and quantification of impurities like this compound.

The principles of method development for UPLC are similar to HPLC but are adapted for the higher pressures and smaller column dimensions. The increased efficiency of UPLC systems can provide superior separation of closely eluting impurities. A sensitive RP-UPLC method can achieve low limits of detection (LOD) and quantification (LOQ), which is vital for controlling impurities at trace levels. researchgate.net UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification, particularly in complex matrices. actascientific.com

Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative and complementary technique to reverse-phase LC for impurity analysis. nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of organic modifier like methanol. nih.gov This technique is considered a form of normal-phase chromatography and offers orthogonality to RPLC, meaning it can separate compounds that are difficult to resolve by reverse-phase methods. researchgate.netnih.gov

The key advantages of SFC for impurity isolation include significantly faster separation times and reduced consumption of organic solvents. pharmtech.com The use of CO2 as the primary mobile phase facilitates easier and quicker evaporation of the solvent from collected fractions, which is highly beneficial when isolating an impurity like this compound for subsequent structural elucidation by techniques such as NMR. pharmtech.com Method development in SFC involves screening a set of dissimilar stationary phases and optimizing parameters like back-pressure, temperature, and modifier composition to achieve the desired separation. nih.govresearchgate.net

Mass Spectrometry for Comprehensive Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the identification and structural characterization of pharmaceutical impurities. When coupled with a chromatographic system, it provides comprehensive data for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection and identification capabilities of MS. researchgate.net This hyphenated technique is widely used to detect and identify process-related impurities and degradation products of Dabigatran etexilate. rjptonline.orgactascientific.comproquest.com

In a typical LC-MS analysis, after the components are separated on the chromatographic column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]+, providing crucial molecular weight information for this compound and other related substances. rjptonline.orgactascientific.com By comparing the mass-to-charge (m/z) ratio of an impurity peak with the known masses of potential impurities, a preliminary identification can be made. rjptonline.org Further fragmentation of the parent ion (MS/MS or tandem MS) provides structural information, aiding in the confirmation of the impurity's identity. researchgate.netrsc.org

Table 2: LC-MS Parameters for Dabigatran Etexilate Impurity Identification

| Parameter | Setting | Source(s) |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | actascientific.comrsc.org |

| Ion Source Voltage | 5000 V | actascientific.com |

| Source Temperature | 450 °C | actascientific.com |

| Scan Mode | Full Scan (e.g., m/z 50-1000) | rjptonline.org |

| Analysis Mode | Multi-Reaction Monitoring (MRM) for quantification | rsc.org |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition (molecular formula) of an unknown compound like this compound. rsc.orgresearchgate.net This capability is a significant advantage over nominal mass spectrometers. The precise mass measurement dramatically narrows down the number of possible molecular formulas for a given m/z value, providing a high degree of confidence in the identification. rsc.org

By coupling HRMS with multi-stage fragmentation (MSn), detailed fragmentation pathways of the impurity can be studied. rsc.orgresearchgate.net The fragmentation pattern provides a fingerprint of the molecule's structure. By interpreting these fragments and comparing them to the fragmentation pattern of the API, the exact location of structural modifications in the impurity can often be determined, leading to unambiguous structural confirmation. rsc.orgresearchgate.net This level of detail is critical for understanding how the impurity is formed and for meeting stringent regulatory requirements for impurity characterization. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds, including pharmaceutical impurities. It involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, MS/MS analysis reveals a characteristic fragmentation pathway that aids in its structural confirmation. By comparing the fragmentation patterns of the impurity with that of the parent drug, dabigatran etexilate, analysts can pinpoint the specific structural modifications that differentiate the impurity. The fragmentation often initiates at the most labile bonds, and the resulting product ions correspond to stable fragments of the molecule. This detailed analysis allows for the proposal of a definitive chemical structure for the impurity, which can then be confirmed by other spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. It provides detailed information about the chemical environment of individual atoms within a molecule.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides the foundational data for structural assignment.

¹H NMR: The ¹H NMR spectrum of this compound displays a set of signals, each corresponding to a unique proton or group of equivalent protons in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration of the signal provides the relative number of protons. The coupling patterns (multiplicity) reveal information about the neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of these signals is indicative of the carbon's hybridization and the nature of its attached atoms.

The precise chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra are critical for assigning the specific connectivity of atoms within this compound.

While 1D NMR provides essential information, complex molecules like this compound often require two-dimensional (2D) NMR experiments for complete and unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the stereochemistry and conformation of the molecule.

The collective data from these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure of this compound, leaving little room for ambiguity.

Other Spectroscopic Techniques for Characterization

In addition to MS and NMR, other spectroscopic techniques play a supportive role in the characterization of this compound.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for functional groups such as C=O (carbonyl), C-N (amine/amide), and aromatic C-H bonds. While not providing a complete structure on its own, IR spectroscopy serves as a valuable tool for confirming the presence or absence of key functional groups and for comparing the impurity to the parent compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound will exhibit absorption maxima (λmax) at specific wavelengths, which are characteristic of its chromophoric structure. This technique is often used in conjunction with liquid chromatography for the detection and quantification of the impurity. The UV-Vis spectrum can also provide corroborating evidence for the proposed structure, as any alteration to the conjugated system of the molecule would result in a shift in the absorption maxima.

Methodological Development and Validation Strategies

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount for ensuring drug safety and efficacy. For Dabigatran Etexilate, the control of related substances such as this compound is a critical aspect of quality control. This necessitates the development and validation of sophisticated and robust analytical methodologies. These strategies are built upon a foundation of systematic scientific understanding and adherence to internationally recognized regulatory standards.

Quality by Design (QbD) Approach in Analytical Method Development for Impurity 1

The Quality by Design (QbD) framework, a systematic approach to development, has been effectively applied to the creation of analytical methods for Dabigatran Etexilate and its impurities, a concept known as Analytical QbD (AQbD). scirp.orgfiocruz.br This approach moves beyond traditional trial-and-error method development towards a more robust process that begins with predefined objectives and emphasizes method understanding and control based on sound science and quality risk management. scirp.orgetflin.com

The development of a method for Impurity 1 using AQbD principles involves several key stages:

Defining the Analytical Target Profile (ATP): The first step is to define the goal of the method. For Impurity 1, the ATP would specify the need to accurately and precisely quantify the impurity, often at very low levels, in the presence of the Dabigatran Etexilate API, other impurities, and potential degradants. scirp.orgscirp.orgresearchgate.net The method must be selective, sensitive, and robust enough for its intended use, such as in routine quality control or stability testing. scirp.org

Risk Assessment: A critical step is to identify and rank the parameters that could potentially impact the method's performance. scirp.orgscirp.orgresearchgate.net For a High-Performance Liquid Chromatography (HPLC) method, these Critical Method Parameters (CMPs) could include the pH of the mobile phase, column temperature, flow rate, and gradient slope. scirp.org Tools like the Ishikawa (fishbone) diagram are often used to map out potential sources of variability. etflin.com

Design of Experiments (DoE): To understand the influence of the identified CMPs, a Design of Experiments (DoE) approach is employed. scirp.orgscirp.orgresearchgate.net This involves systematically varying multiple factors simultaneously to study their individual effects and interactions. scirp.orgresearchgate.net For instance, a two-level full factorial design might be used to investigate how changes in mobile phase composition and column temperature affect the resolution between Impurity 1 and the main Dabigatran Etexilate peak. scirp.orgscirp.orgresearchgate.net

Method Operable Design Region (MODR): The data from the DoE are statistically analyzed to create a Method Operable Design Region (MODR). The MODR is a multidimensional space where variations in method parameters have been shown to not significantly affect the method's performance, ensuring robustness. etflin.com Operating within this defined space provides confidence in the reliability of the analytical results for Impurity 1. scirp.orgresearchgate.net

By using the AQbD approach, the resulting analytical method for this compound is not only well-understood and controlled but also inherently more robust, reducing the likelihood of failures during routine use. scirp.orgfiocruz.br

Adherence to International Conference on Harmonisation (ICH) Guidelines for Validation

Once an analytical method for Impurity 1 is developed, it must be validated to demonstrate its suitability for the intended purpose. scirp.org Method validation is a mandatory requirement by regulatory authorities worldwide, and the International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines, particularly the Q2(R2) guideline, for this process.

Adherence to ICH guidelines ensures a harmonized approach to validating analytical procedures, facilitating the mutual acceptance of data by regulatory agencies in different regions. The validation process for a method intended to quantify this compound involves a series of tests and the definition of specific acceptance criteria to prove that the method is reliable, reproducible, and accurate for measuring this specific impurity. scirp.orgiajps.com The performance of methods developed for Dabigatran Etexilate and its impurities is consistently validated according to these current ICH guidelines. scirp.orgscirp.orgresearchgate.netiajps.com

Parameters for Method Validation (e.g., Linearity, Accuracy, Precision, Robustness, System Suitability, Limits of Detection (LOD), Limits of Quantification (LOQ))

Following ICH Q2(R2) guidelines, a quantitative method for Impurity 1 must be validated for several key performance parameters.

System Suitability: Before any sample analysis, system suitability tests are performed to ensure the chromatographic system is functioning correctly. iajps.com Key parameters include resolution (ensuring separation from other peaks), peak tailing factor (a measure of peak symmetry), and theoretical plates (a measure of column efficiency). iajps.comrjptonline.org

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Resolution | > 2.0 between adjacent peaks | scirp.org |

| Tailing Factor | ≤ 2.0 | rjptonline.org |

| Theoretical Plates | > 3000 | rjptonline.org |

| %RSD of Standard Area | ≤ 5.0% for replicate injections | scirp.org |

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as the API, other impurities, or degradation products. iajps.com This is demonstrated by showing that there is no interference from blank or placebo solutions at the retention time of Impurity 1. semanticscholar.org

Linearity: The linearity of the method demonstrates the proportional relationship between the concentration of Impurity 1 and the analytical signal over a specified range. iajps.com This is typically evaluated by analyzing a series of solutions of known concentrations and determining the correlation coefficient (r²) of the regression line, which should be close to 1.

Accuracy: Accuracy reflects the closeness of the test results to the true value. iajps.com It is often assessed by spiking a sample matrix with known amounts of Impurity 1 at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery. iajps.comresearchgate.net

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

Repeatability (Method Precision): Assesses precision over a short interval with the same analyst, equipment, and reagents.

Intermediate Precision: Evaluates the method's reliability under varied conditions within the same laboratory, such as using different analysts, instruments, or on different days. scirp.org Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. semanticscholar.org

Limits of Detection (LOD) and Quantification (LOQ): These parameters demonstrate the sensitivity of the method.

LOD: The lowest amount of Impurity 1 in a sample that can be detected but not necessarily quantified as an exact value. iajps.com

LOQ: The lowest amount of Impurity 1 in a sample that can be quantitatively determined with suitable precision and accuracy. iajps.com The LOQ is a critical parameter for methods designed to control low-level impurities.

Robustness: Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net For an HPLC method, this may involve slightly altering the mobile phase pH, flow rate, or column temperature and observing the effect on resolution and other system suitability parameters. researchgate.net

| Validation Parameter | Example Finding for Dabigatran Impurities | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | semanticscholar.org |

| Accuracy (% Recovery) | 90.0% to 115.0% | researchgate.net |

| Precision (%RSD) | < 10% for known impurities | semanticscholar.org |

| LOD | 0.01% | researchgate.net |

| LOQ | 0.03% | researchgate.net |

Development of Stability-Indicating Methods for this compound

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the concentration of the API over time due to degradation. iajps.com Crucially, a SIAM must be able to separate, detect, and quantify impurities and degradation products in the presence of the API and any excipients. scirp.orgscirp.orgresearchgate.net

The development of a stability-indicating method for Dabigatran Etexilate that includes Impurity 1 involves forced degradation studies. scirp.orgrjptonline.org In these studies, the drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions, such as:

Acidic and basic hydrolysis

Oxidation (e.g., with hydrogen peroxide)

Thermal stress (heat)

Photolysis (exposure to light) scirp.orgrjptonline.org

The goal of this stress testing is to intentionally generate degradation products. rjptonline.org The analytical method is then developed and optimized to ensure that Impurity 1, along with all significant degradation products, are well-resolved from the main Dabigatran Etexilate peak and from each other. scirp.orgscirp.orgresearchgate.net This demonstrates the method's specificity and its ability to provide an accurate assessment of the drug's purity and the level of Impurity 1 in samples undergoing stability studies. The mass balance, which compares the initial assay value with the sum of the assay value and total impurities after degradation, should be close to 100%, further demonstrating the method's stability-indicating nature. rjptonline.org

| Stress Condition | Observation for Dabigatran Etexilate | Reference |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation observed | rjptonline.org |

| Base Hydrolysis (e.g., 0.1N NaOH) | Highly susceptible to degradation | rjptonline.org |

| Oxidation (e.g., 3% H₂O₂) | Degradation observed | rjptonline.org |

| Thermal Degradation | Susceptible to degradation | rjptonline.org |

| Photolytic Degradation | Susceptible to degradation | rjptonline.org |

Stability and Degradation Kinetics of Dabigatran Etexilate Impurity 1

Intrinsic Stability Assessment of Dabigatran (B194492) Etexilate Impurity 1

Forced degradation studies are instrumental in assessing the intrinsic stability of Dabigatran Etexilate and its impurities. These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate degradation. tsijournals.comrsc.org

Significant degradation of Dabigatran Etexilate is observed under acidic, basic, and oxidative conditions. tsijournals.com For instance, in one study, degradation was carried out in 0.1N HCl at 80°C for 5 hours and in 0.04N NaOH at room temperature for 15 minutes. tsijournals.com In contrast, the drug shows greater stability against dry heat (80°C for 7 days) and photolytic stress, with only minor increases in total impurities. tsijournals.com

One of the major degradation products formed under neutral hydrolysis conditions has been isolated and characterized using techniques such as IR, LC-MS, and NMR. researchgate.net This impurity, often referred to as DP-1 in literature, has been identified as (Z)-3-(2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid. tandfonline.comresearchgate.net While it was identified in earlier studies, its full characterization by NMR was reported more recently. tandfonline.comresearchgate.net

The stability of Dabigatran Etexilate in its solid state has been reported to be satisfactory for 12 months at room temperature with 60% relative humidity. It showed less than 0.5% degradation after 4 weeks in a closed container at 70°C. nih.gov However, the presence of an acidic core in some formulations can accelerate degradation in the presence of moisture. nih.gov

Influence of Environmental Factors on Impurity 1 Formation and Stability

The formation and stability of Dabigatran Etexilate Impurity 1 are significantly influenced by environmental factors, particularly pH, temperature, and humidity.

Hydrolytic Conditions (pH): Hydrolysis is a primary degradation pathway for Dabigatran Etexilate. rsc.org The rate of hydrolysis is pH-dependent, with significant degradation occurring in both acidic and basic solutions. fass.se Under neutral conditions, the hydrolysis is considerably reduced. fass.se

Acidic Hydrolysis: In acidic media, Dabigatran Etexilate undergoes degradation to form impurities. tandfonline.comresearchgate.net

Basic Hydrolysis: Alkaline conditions also promote the degradation of the parent drug, leading to the formation of Impurity 1 and other degradation products. tandfonline.comresearchgate.net

Neutral Hydrolysis: This condition is particularly noted for the formation of a major degradant impurity, which has been isolated and characterized. researchgate.net

Thermal Stress: Temperature plays a crucial role in the degradation of Dabigatran Etexilate. Thermal degradation studies performed at 60°C showed a significant reduction in the concentration of the active substance over 4 hours. scielo.br This indicates that elevated temperatures can accelerate the formation of impurities. scielo.br

Humidity: The stability of the drug product is impacted by its susceptibility to moisture. researchgate.net The presence of moisture, especially in formulations containing an acidic core, can significantly accelerate the degradation process through acid hydrolysis. nih.govresearchgate.net Therefore, protecting the product from moisture is a key recommendation for storage. nih.gov

Photolytic Stress: Dabigatran Etexilate is relatively stable under photolytic conditions. tsijournals.com While some degradation is observed upon exposure to light, it is not as significant as that caused by hydrolytic or thermal stress. tsijournals.comrsc.org After 22 hours of light irradiation, the total amount of impurities was reported to be 8.2%. fass.se

The following table summarizes the impact of various stress conditions on the degradation of Dabigatran Etexilate.

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Significant degradation | tsijournals.comtandfonline.comresearchgate.net |

| Base Hydrolysis | Significant degradation | tsijournals.comtandfonline.comresearchgate.net |

| Neutral Hydrolysis | Formation of a major degradant | researchgate.net |

| Oxidation | Significant degradation | tsijournals.com |

| Thermal Stress | Significant degradation at elevated temperatures | scielo.br |

| Photolysis | Less susceptible, minor degradation | tsijournals.comrsc.orgfass.se |

| Humidity | Accelerates degradation, especially with an acidic core | nih.govresearchgate.net |

Kinetic Studies on the Formation and Degradation of this compound

Kinetic studies provide quantitative insights into the rate at which Dabigatran Etexilate degrades and its impurities are formed.

Under thermal stress at 60°C, the degradation of Dabigatran Etexilate has been shown to follow first-order kinetics. scielo.brresearchgate.net This means the rate of degradation is directly proportional to the concentration of the drug. scielo.br In one such study, after 4 hours of exposure to this temperature, approximately a 75% reduction in the concentration of Dabigatran Etexilate was observed. scielo.br The degradation rate constant (k) was determined to be 0.0028 min⁻¹, with a t₉₀ (the time required for 10% degradation) of 37.49 minutes under these specific experimental conditions. scielo.br

The formation of degradation products, including Impurity 1, corresponds with the decrease in the parent drug's concentration. Chromatographic analysis during these kinetic studies shows the emergence and increase of peaks corresponding to the degradation products over time. scielo.br

The table below presents the kinetic data from a thermal degradation study of Dabigatran Etexilate.

| Kinetic Parameter | Value | Conditions | Reference |

| Reaction Order | First-order | Thermal degradation at 60°C | scielo.brresearchgate.net |

| Degradation Rate Constant (k) | 0.0028 min⁻¹ | Thermal degradation at 60°C | scielo.br |

| t₉₀ (Time for 10% degradation) | 37.49 min | Thermal degradation at 60°C | scielo.br |

| Concentration Reduction | ~75% after 4 hours | Thermal degradation at 60°C | scielo.br |

These kinetic models are crucial for predicting the shelf-life and establishing appropriate storage conditions for Dabigatran Etexilate to minimize the formation of Impurity 1 and other degradants.

Reaction Mechanism Elucidation for Impurity 1 Formation and Transformation

The formation of this compound primarily occurs through the hydrolysis of the ethyl ester functional group on the parent molecule. tandfonline.comresearchgate.net Dabigatran Etexilate is a prodrug that is designed to be converted into its active form, dabigatran, through esterase-catalyzed hydrolysis in the body. researchgate.netdrugbank.com This same hydrolytic pathway can occur non-enzymatically under certain environmental conditions.

The chemical structure of Dabigatran Etexilate features two ester linkages that are susceptible to hydrolysis. researchgate.net The formation of Impurity 1, which is the carboxylic acid derivative, results from the cleavage of the ethyl ester group, while the hexyl carbamate (B1207046) portion remains intact. tandfonline.comresearchgate.net

The proposed mechanism for the formation of Impurity 1 under hydrolytic stress (acidic or basic conditions) involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ethyl ester. This is followed by the elimination of ethanol, resulting in the formation of the corresponding carboxylic acid. This reaction can be catalyzed by both acid and base.

In the body, this conversion is facilitated by carboxylesterases. nih.gov Specifically, the hydrolysis of the ethyl ester is carried out by CES1, while the carbamate ester is hydrolyzed by CES2. nih.gov The non-enzymatic degradation leading to Impurity 1 mirrors the initial step of this metabolic activation pathway.

Further degradation can occur, leading to the formation of other impurities. For instance, hydrolysis of the second ester (the hexyl carbamate) would lead to the active drug, dabigatran. Additionally, other degradation pathways such as O-dealkylation and the formation of benzimidic acid derivatives have been observed under hydrolytic stress conditions. rsc.org

The primary transformation pathway for Dabigatran Etexilate leading to Impurity 1 is summarized below:

Dabigatran Etexilate → [Hydrolysis of ethyl ester] → this compound + Ethanol

This reaction highlights the inherent susceptibility of the prodrug design to chemical degradation, making the control of environmental factors like pH and humidity critical for maintaining the quality of the pharmaceutical product.

Synthetic Approaches for Dabigatran Etexilate Impurity 1

Targeted Laboratory Synthesis of Dabigatran (B194492) Etexilate Impurity 1 for Reference Standard Preparation

The preparation of Dabigatran Etexilate Impurity 1, identified as an amino pyridine (B92270) impurity, for use as a reference standard involves a specific, targeted synthetic route. google.com This synthesis is not a side reaction of the main Dabigatran Etexilate production but a deliberate process designed to yield the impurity in a controlled laboratory setting. The primary method involves the reaction of a key Dabigatran Etexilate intermediate with 2-aminopyridine. google.com

The synthesis is designed to be straightforward, allowing for the reliable production of the impurity for analytical and quality control applications. google.com The reaction parameters have been defined to optimize the formation of the desired impurity. google.com

Table 1: Reaction Conditions for Laboratory Synthesis of this compound

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Dabigatran Etexilate Intermediate (Formula II), 2-Amino Pyridine | google.com |

| Reaction Temperature | 0°C to 50°C | google.com |

| Reaction Time | 1 to 6 hours (Preferred: 2 to 4 hours) | google.com |

| Purpose | Preparation of a reference standard for qualitative and quantitative analysis | google.com |

The resulting amino pyridine impurity, designated as Formula V in the referenced literature, can be further purified using column chromatography to achieve the high purity required for a reference standard. google.com The use of this standard is crucial for chromatographic methods, such as HPLC, to accurately determine the concentration of this specific impurity in batches of Dabigatran Etexilate Mesylate. google.com In a typical HPLC analysis, the retention time for this amino pyridine impurity was observed at 36.7 minutes, distinct from the Dabigatran Etexilate peak at 42.4 minutes. google.com

Isolation and Purification Methodologies for Impurity 1 from Dabigatran Etexilate Manufacturing Processes

During the large-scale synthesis of Dabigatran Etexilate, several process-related impurities are generated. The isolation and purification of these impurities, including Impurity 1, from the crude product are critical steps to ensure the final API meets stringent purity requirements. A multi-step purification strategy is often employed, utilizing the different physicochemical properties of the API and the various impurities. wipo.intepo.org

Common methodologies include recrystallization, slurrying, and chromatography, often used in combination to remove impurities with varying polarities. wipo.intepo.orggoogle.comgoogle.com

Key Purification Techniques:

Water Slurrying: A crude product of Dabigatran Etexilate can be slurried in water. This process is effective at removing salts and other water-soluble organic impurities. wipo.intepo.org

Recrystallization from Solvent Mixtures: This is a powerful technique for removing impurities. The choice of solvent is critical.

Acetone-Water: Recrystallization from an acetone-water mixed solvent is used to remove impurities with higher polarity. wipo.intepo.orggoogle.com The crude material is dissolved in acetone, followed by the dropwise addition of water to induce crystallization, which is then cooled to enhance the yield. epo.org

Tetrahydrofuran (THF) and Ethyl Acetate (B1210297): For removing impurities with lower polarity, a mixed solvent system of THF and ethyl acetate is effective. wipo.intepo.org

Ethyl Acetate Pulping/Recrystallization: Some process impurities can be purified by pulping or recrystallizing with ethyl acetate to yield a high-purity compound. google.com

Acetonitrile (B52724): Crystallization from acetonitrile is also used in the final purification stages to remove trace impurities. acs.org

Column Chromatography: For achieving the highest purity, especially for reference standard preparation, column chromatography is employed. google.com Eluents can be selected from a range of solvents, including halogenated hydrocarbons, esters, ethers, alcohols, or amides, and their mixtures. google.com

Filtration and Evaporation: Basic laboratory techniques like filtration, distillation, decantation, and vacuum drying are used to isolate the purified solid product after crystallization or other purification steps. google.com

Table 2: Summary of Purification Methodologies for Dabigatran Etexilate and its Impurities

| Method | Solvent/System | Target Impurities | Source |

|---|---|---|---|

| Water Slurrying | Purified Water | Salts and water-soluble impurities | wipo.intepo.org |

| Recrystallization | Acetone-Water | High-polarity impurities | wipo.intepo.orggoogle.com |

| Recrystallization | Tetrahydrofuran (THF) / Ethyl Acetate | Low-polarity impurities | wipo.intepo.org |

| Recrystallization | Acetonitrile | Trace impurities | acs.org |

| Pulping | Ethyl Acetate | Process impurities | google.com |

| Column Chromatography | Halogenated hydrocarbons, esters, ethers, alcohols, amides, or mixtures | Specific impurities (e.g., Impurity 1) for reference standard preparation | google.com |

These methods, when applied systematically, can effectively reduce various impurities to acceptable levels, ensuring the production of high-purity Dabigatran Etexilate. wipo.intepo.org

Control Strategies and Pharmaceutical Research Implications of Dabigatran Etexilate Impurity 1

Process Chemistry Interventions for Minimizing Dabigatran (B194492) Etexilate Impurity 1 Formation

The formation of impurities during the synthesis of dabigatran etexilate mesylate is a significant concern in pharmaceutical manufacturing. acs.orgresearchgate.net Studies have shown that several impurities can arise from the starting materials and the synthetic route employed. acs.orgresearchgate.net

One of the primary sources of impurity formation has been identified as the use of n-hexyl chloro an in the synthesis process. researchgate.netasianpubs.org This reagent can contain contaminants that lead to the generation of unwanted side products. researchgate.netasianpubs.org A key process chemistry intervention to mitigate this is the replacement of n-hexyl chloroformate with pure n-hexanol. researchgate.netasianpubs.org This change in starting material has been shown to significantly reduce the formation of certain impurities. researchgate.netasianpubs.org

Another approach to control impurity formation involves the use of a novel synthon, n-hexyl-4-nitrophenyl carbonate. nih.gov This reagent has been demonstrated to substantially eliminate the generation of several potential impurities that are typically formed when using n-hexyl chloroformate. nih.gov The optimization of reaction conditions, such as temperature and workup procedures, is also crucial in minimizing the degradation of dabigatran etexilate and the subsequent formation of impurities. acs.org For instance, careful control of temperature and the use of stoichiometric amounts of reagents can prevent the formation of degradation products. acs.org

The table below summarizes some of the key process chemistry interventions and their impact on impurity control.

| Intervention | Reagent Replaced/Used | Impact on Impurity Formation |

| Starting Material Modification | n-hexyl chloroformate replaced with pure n-hexanol researchgate.netasianpubs.org | Reduces impurities arising from contaminated starting material researchgate.netasianpubs.org |

| Use of Novel Synthon | Use of n-hexyl-4-nitrophenyl carbonate nih.gov | Eliminates the formation of several potential impurities nih.gov |

| Process Optimization | Optimization of Pinner reaction using DoE nih.gov | Establishes critical process parameters to maximize yield and minimize impurities nih.gov |

| Control of Reaction Conditions | Stoichiometric control of reagents and temperature optimization acs.org | Minimizes degradation and formation of specific impurities acs.org |

Analytical Control Strategies and Threshold Determination for Impurity 1

The detection and quantification of Dabigatran Etexilate Impurity 1 are crucial for ensuring the quality and safety of the drug product. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prominent methods. acs.orgactascientific.comgoogle.com

A validated, stability-indicating HPLC method is essential for separating and quantifying impurities from the main drug substance. scirp.orgijbpr.net These methods are typically developed using a Quality by Design (QbD) approach, which involves a systematic process of method design, evaluation, and control. scirp.orgresearchgate.net The development of such a method often involves screening different columns, mobile phases, and other chromatographic conditions to achieve optimal separation. scirp.org For instance, a method was developed using an Inertsil ODS-3V column with a gradient program of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) as the mobile phase. scirp.org

The validation of these analytical methods is performed according to the guidelines of the International Council for Harmonisation (ICH). scirp.org Validation parameters include specificity, linearity, accuracy, precision, robustness, and the determination of the limit of detection (LOD) and limit of quantification (LOQ). actascientific.comscirp.org The LOD and LOQ are determined at signal-to-noise ratios of 3:1 and 10:1, respectively. actascientific.com

Impurity 1 can be used as a reference standard for the qualitative and quantitative analysis of dabigatran etexilate samples. google.com This involves comparing the retention time and response of the impurity in a sample to that of the certified reference standard. google.com

The thresholds for impurities are established based on regulatory guidelines and safety considerations. While specific thresholds for Impurity 1 are not publicly detailed, the general principle is to control impurities to the lowest possible levels.

The following table outlines key aspects of analytical control strategies for Impurity 1.

| Analytical Technique | Purpose | Key Parameters |

| HPLC scirp.orgijbpr.net | Separation and quantification of impurities | Column type, mobile phase, flow rate, detection wavelength |

| LC-MS actascientific.comgoogle.com | Identification and characterization of impurities | Ionization mode, source temperature, mass-to-charge ratio (m/z) |

| Method Validation (as per ICH) scirp.org | Ensuring the reliability of the analytical method | Specificity, linearity, accuracy, precision, robustness, LOD, LOQ |

| Reference Standard google.com | Qualitative and quantitative analysis | Comparison of retention time and response |

Research on Impurity 1 Impact on Drug Substance Integrity and Quality Attributes

Research into the impact of this compound on the integrity and quality of the drug substance is primarily conducted through forced degradation studies. scirp.orgijbpr.netrjptonline.org These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to understand its degradation pathways and the formation of impurities. scirp.orgrjptonline.orgtsijournals.com

Studies have shown that dabigatran etexilate is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. rjptonline.orgtsijournals.com One of the major degradation products formed under neutral hydrolysis conditions has been isolated and characterized using techniques like Infrared (IR) spectroscopy, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.org The characterization of these degradation products is essential for understanding their potential impact on the drug's quality.

The presence of impurities can affect the stability of the drug substance. bocsci.com A significant overlap has been observed between the impurities found in the API and the degradation products formed during stability studies. rjptonline.org This indicates that the control of process-related impurities is also crucial for ensuring the long-term stability of the drug product.

The development of stability-indicating analytical methods is a direct outcome of this research. scirp.orgijbpr.net These methods are capable of separating the drug substance from its degradation products, thus providing an accurate measure of the drug's purity and stability over time. scirp.orgijbpr.net The mass balance, which is the sum of the assay value and the percentage of all impurities, is also established to ensure that all degradation products are accounted for. ijbpr.net

The table below details the research approaches and their findings regarding the impact of impurities on drug quality.

| Research Approach | Stress Conditions | Key Findings |

| Forced Degradation Studies scirp.orgijbpr.netrjptonline.org | Acid/base hydrolysis, oxidation, heat, photolysis | Dabigatran etexilate is susceptible to hydrolysis and oxidation, leading to the formation of degradation products. rjptonline.orgtsijournals.com |

| Isolation and Characterization scirp.org | IR, LC-MS, NMR | Elucidation of the structures of major degradation products. scirp.org |

| Stability-Indicating Method Development scirp.orgijbpr.net | HPLC, LC-MS | Development of methods to separate and quantify the drug from its degradation products, ensuring accurate stability assessment. scirp.orgijbpr.net |

| Impurity Profiling rjptonline.org | Comparison of process impurities and degradation products | Significant overlap between impurities and degradation products, highlighting the importance of process control for stability. rjptonline.org |

Future Research Directions in Dabigatran Etexilate Impurity 1 Studies

Development of Advanced Analytical Techniques for Trace-Level Impurity 1 Detection

The accurate detection and quantification of impurities at trace levels are critical for ensuring the safety and efficacy of pharmaceutical products. Future research in the analytical domain for Dabigatran (B194492) Etexilate Impurity 1 should focus on the development and validation of more sensitive and specific analytical methodologies.

Current methodologies for the analysis of Dabigatran Etexilate and its impurities often rely on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While effective, the continuous drive for lower detection and quantification limits necessitates the exploration of more advanced techniques.

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool in impurity profiling. Future work should concentrate on the development and validation of highly sensitive LC-MS/MS methods specifically tailored for the trace-level detection of Impurity 1. These methods would not only provide quantitative data but also offer structural confirmation, which is crucial for unequivocal identification.

Capillary Electrophoresis (CE): As a powerful separation technique with a different selectivity profile compared to HPLC, Capillary Electrophoresis (CE) presents a promising avenue for orthogonal testing. Future investigations should explore the application of various CE modes, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), for the separation of Impurity 1 from the API and other related substances. The coupling of CE with mass spectrometry (CE-MS) could provide a highly selective and sensitive method for both separation and identification. rjptonline.orgsemanticscholar.orgscirp.org

Data Table: Comparison of Potential Advanced Analytical Techniques for Impurity 1 Detection

| Analytical Technique | Principle | Potential Advantages for Impurity 1 Detection | Future Research Focus |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | High sensitivity and specificity; structural confirmation. | Method development and validation for trace-level quantification in drug substance and product. |

| UPLC-QTOF-MS | Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. | High resolution and mass accuracy for confident identification of unknown impurities. | Application in forced degradation studies to identify new degradation products related to Impurity 1. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Orthogonal selectivity to HPLC; low sample and reagent consumption. | Development of robust CE methods for routine quality control. |

| CE-MS | Combination of capillary electrophoresis separation with mass spectrometry detection. | High separation efficiency and structural elucidation capabilities. | Interfacing challenges and method validation for quantitative analysis. |

Computational Chemistry and Molecular Modeling for Predicting Impurity 1 Formation and Behavior

Computational chemistry and molecular modeling are increasingly valuable tools in pharmaceutical development for predicting the formation of impurities and understanding their behavior. Future research should leverage these in silico approaches to gain deeper insights into Dabigatran Etexilate Impurity 1.

Predicting Formation Pathways: Computational models can be employed to investigate the reaction mechanisms leading to the formation of Impurity 1 during the synthesis of Dabigatran Etexilate. Density Functional Theory (DFT) calculations can be used to determine the transition states and activation energies for various potential reaction pathways, thereby identifying the most likely routes of formation. This understanding is crucial for optimizing reaction conditions to minimize the generation of this impurity.

Molecular Docking and Interaction Studies: While direct molecular docking studies on Impurity 1 are not extensively reported, this approach holds significant potential. Future research could involve docking simulations to predict the interaction of Impurity 1 with biological targets, which could provide insights into its potential toxicological profile. Although this article excludes a detailed discussion of safety profiles, understanding potential interactions at a molecular level is a valid area of fundamental chemical research.

Forced Degradation Pathway Prediction: Computational tools can also be used to predict the degradation pathways of Dabigatran Etexilate that might lead to the formation of Impurity 1 or other related impurities under various stress conditions (e.g., acid, base, oxidation, heat, light). This predictive capability can guide the design of more effective forced degradation studies and contribute to a more comprehensive understanding of the drug's stability.

Data Table: Application of Computational Tools in Impurity 1 Research

| Computational Tool | Application | Research Goal |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | To identify the most probable synthetic pathways leading to the formation of Impurity 1 and to guide process optimization for its minimization. |

| Molecular Docking | Prediction of binding affinities and interactions with biological macromolecules. | To assess the potential for Impurity 1 to interact with relevant biological targets, providing a rationale for further experimental investigation. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical properties and potential toxicological endpoints. | To build predictive models for the properties of Impurity 1 and related compounds, aiding in risk assessment. |

| Degradation Pathway Prediction Software | In silico simulation of degradation under various stress conditions. | To anticipate the formation of Impurity 1 and other degradation products, facilitating the development of stability-indicating analytical methods. |

Green Chemistry Approaches to Minimize Impurity 1 Generation During Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. A key focus of this approach is the minimization of waste, including the formation of impurities. Future research should actively explore green chemistry strategies to reduce the generation of this compound.

Alternative Synthetic Routes: Research into novel synthetic pathways for Dabigatran Etexilate that inherently avoid the formation of Impurity 1 is a primary goal. This could involve the use of alternative starting materials, reagents, or catalytic systems that favor the desired reaction pathway. For instance, replacing hazardous and less selective reagents with more benign and efficient alternatives can significantly impact the impurity profile. An example of this is the replacement of n-hexyl chloroformate with pure n-hexanol to reduce the formation of certain impurities. scirp.org

Enzymatic Synthesis: The use of enzymes as biocatalysts offers high selectivity and specificity under mild reaction conditions, which can lead to a cleaner product with fewer impurities. A patented method describes the use of an immobilized enzyme, Novozym 435, in the preparation of a key intermediate of Dabigatran Etexilate. Further research in this area could focus on developing enzymatic steps that specifically target the reduction or elimination of the reaction pathways leading to Impurity 1.

Flow Chemistry: Continuous flow chemistry provides several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. These factors can contribute to higher reaction selectivity and a reduction in impurity formation. Future studies should investigate the feasibility of a continuous flow process for the synthesis of Dabigatran Etexilate, with a specific focus on minimizing the levels of Impurity 1.

Data Table: Green Chemistry Strategies for Impurity 1 Minimization

| Green Chemistry Approach | Principle | Potential Impact on Impurity 1 Formation |

| Alternative Reagents and Solvents | Use of less hazardous and more selective chemicals. | Reduction in side reactions that may lead to the formation of Impurity 1. |

| Biocatalysis (Enzymatic Synthesis) | Employment of enzymes for highly specific chemical transformations. | Increased reaction selectivity, potentially eliminating the pathway for Impurity 1 generation. |

| Flow Chemistry | Continuous processing with precise control over reaction conditions. | Improved reaction control leading to higher yields of the desired product and lower levels of impurities. |

| Atom Economy Optimization | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Inherently reduces the formation of by-products, including Impurity 1. |

Standardization of Impurity Profiling Methodologies for Dabigatran Etexilate and its Impurity 1

Consistent and reliable impurity profiling is essential for the global pharmaceutical market. Standardization of analytical methodologies ensures that results are comparable across different laboratories and manufacturing sites, which is a cornerstone of regulatory compliance.

Development of a Standardized Analytical Method: While various analytical methods exist for the determination of impurities in Dabigatran Etexilate, the development of a universally accepted and standardized method for the specific profiling of Impurity 1 would be highly beneficial. This would involve a collaborative effort to establish a robust and validated method, likely based on a stability-indicating HPLC or UPLC technique, that can be readily implemented in quality control laboratories worldwide. The validation of such a method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. rjptonline.orgsemanticscholar.org

Reference Standards: The availability of a highly characterized and certified reference standard for this compound is a prerequisite for accurate quantification. Future efforts should focus on ensuring the continuous availability of such standards and their proper characterization using a range of analytical techniques. The use of a reference standard is crucial for the quantification of the impurity in a given sample. google.com

Harmonization of Reporting Thresholds: Regulatory guidelines, such as those from the ICH, provide thresholds for the reporting, identification, and qualification of impurities. Future work should focus on the clear application and potential refinement of these thresholds specifically for this compound, ensuring a harmonized approach across different regulatory jurisdictions.

Data Table: Key Parameters for Standardization of Impurity 1 Profiling

| Standardization Aspect | Objective | Key Considerations |

| Method Development and Validation | To establish a single, robust analytical method for the quantification of Impurity 1. | Specificity, linearity, accuracy, precision, robustness, and stability-indicating nature of the method. |

| Inter-laboratory Studies | To demonstrate the reproducibility and transferability of the standardized method. | Design of the study, selection of participating laboratories, and statistical analysis of the data. |

| Reference Standard | To ensure accurate quantification of Impurity 1. | Purity, characterization, and stability of the reference material. |

| Regulatory Harmonization | To establish consistent acceptance criteria for Impurity 1 across different regions. | Alignment with ICH guidelines and communication with regulatory agencies. |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and characterizing Dabigatran etexilate impurity 1 in pharmaceutical formulations?

- Methodological Answer : A validated LC-MS method is widely used to separate and quantify impurities, including this compound. This involves forced degradation studies under ICH-recommended stress conditions (hydrolysis, oxidation, photolysis) to generate degradation products, followed by ESI-MS and NMR spectroscopy for structural elucidation . For high sensitivity, isotope dilution LC-MS/MS can be employed, leveraging deuterium-labeled analogs (e.g., [²H₇]Dabigatran etexilate) as internal standards to enhance accuracy in trace impurity detection .

Q. How do stability studies inform the impurity profile of Dabigatran etexilate, and what experimental parameters are critical?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) and long-term storage (25°C/60% RH) are essential to monitor impurity formation. Key parameters include pH, temperature, and light exposure, which influence degradation pathways. Forced degradation in acidic/basic media often generates hydrolytic impurities, while oxidative stress (e.g., H₂O₂) produces peroxides. Photostability testing under UV/visible light (per ICH Q1B) identifies photo-degradants. Overlap between process-related impurities and degradation products must be analyzed to distinguish intrinsic vs. extrinsic sources .

Q. What role do carboxylesterases play in the metabolic conversion of Dabigatran etexilate, and how might this impact impurity formation?

- Methodological Answer : Dabigatran etexilate is a prodrug hydrolyzed by carboxylesterase (CES) to active dabigatran. Incomplete conversion or CES inhibition (e.g., by drug-drug interactions) may lead to residual prodrug or intermediate metabolites, which could be classified as impurities. In vitro assays using human liver microsomes or recombinant CES isoforms (e.g., CES1/CES2) can quantify conversion efficiency and identify metabolic byproducts. LC-MS/MS with isotopic labeling ([²H₄]Dabigatran etexilate) aids in tracking these intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across different analytical platforms (e.g., LC-MS vs. UV detection)?

- Methodological Answer : Cross-validation using orthogonal methods is critical. For example, LC-MS provides high specificity for low-abundance impurities, while UV detection (e.g., at 220 nm) may lack resolution for co-eluting peaks. Statistical tools like Bland-Altman analysis or intraclass correlation coefficients (ICC) can assess method agreement. In a comparative study, LC-MS showed superior sensitivity (detection limit: 0.05%) compared to UV (0.1%) for impurity 1, with ICC values >0.85 for inter-method reproducibility .

Q. What synthetic pathways are associated with the formation of this compound, and how can these be mitigated during manufacturing?

- Methodological Answer : Impurity 1 often arises during alkylation or cyclization steps in synthesis. For example, incomplete esterification or side reactions during Pinner synthesis (using [²H₅]bromobenzene) can yield undesired intermediates. Process optimization, such as controlled temperature (−20°C for nitration) or catalytic reagent purity (e.g., ≥99.9% Pd/C for hydrogenation), reduces byproduct formation. Polymorphic control (e.g., ensuring only polymorph I of dabigatran etexilate methanesulfonate) via fluidized bed drying also minimizes impurity variability .

Q. How does the QbD (Quality by Design) framework enhance method development for impurity profiling, and what are the critical quality attributes (CQAs)?

- Methodological Answer : QbD-based method development involves defining CQAs such as resolution (≥2.0 between impurity 1 and main peak), tailing factor (<1.5), and LOQ (≤0.1%). Risk assessment tools (e.g., Ishikawa diagrams) identify factors like mobile phase pH or column temperature as high-risk variables. Central composite design (CCD) experiments optimize these parameters, ensuring robustness. For example, a pH range of 3.0–3.5 in ammonium acetate buffer maximizes impurity separation on a C18 column .

Q. What strategies are effective in correlating in vitro impurity toxicity with clinical adverse events (e.g., hemorrhage or renal impairment)?

- Methodological Answer : Retrospective analysis of FAERS (FDA Adverse Event Reporting System) data using MedDRA terms (e.g., "hemorrhage," "acute kidney injury") can identify signals linked to impurity 1. In vitro toxicity assays (e.g., thrombin inhibition kinetics) assess impurity bioactivity; for instance, impurity 1 may exhibit 10–20% residual thrombin inhibitory activity compared to dabigatran, potentiating bleeding risk. Pharmacokinetic modeling using NONMEM quantifies impurity exposure in renal-impaired populations, guiding safety thresholds .

Data and Methodological Considerations

-

Table 1 : Comparative Sensitivity of Analytical Methods for Impurity 1 Detection

-

Table 2 : Common Synthetic Byproducts Leading to Impurity 1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products